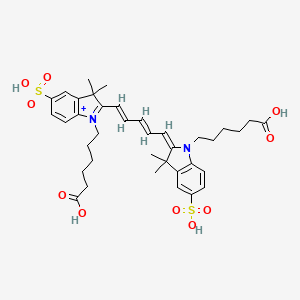
Sulfo-Bis-(N,N'-carboxylic acid)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence properties, making it an excellent choice for applications in imaging and labeling. The compound is part of the cyanine dye family, which is characterized by their vivid colors and high molar extinction coefficients.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 typically involves the condensation of a sulfonated indole derivative with a carboxylated benzothiazole derivative. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The sulfonic acid groups can be substituted with other functional groups to modify the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco forms of the dye.
Substitution: Modified dyes with different functional groups.
Applications De Recherche Scientifique
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for imaging cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.
Industry: Applied in the development of fluorescent sensors and markers.
Mécanisme D'action
The fluorescence of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is due to the electronic transitions within the cyanine dye structure. When the dye absorbs light, electrons are excited to a higher energy state. As the electrons return to their ground state, they emit light, resulting in fluorescence. The sulfonic acid groups enhance the water solubility of the dye, making it suitable for biological applications.
Comparaison Avec Des Composés Similaires
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is compared with other cyanine dyes such as Sulfo-Cyanine3 and Sulfo-Cyanine7. While all these dyes share similar fluorescence properties, Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is unique due to its specific absorption and emission wavelengths, which make it particularly useful for certain imaging applications. Other similar compounds include:
Sulfo-Cyanine3: Absorbs and emits at shorter wavelengths.
Sulfo-Cyanine7: Absorbs and emits at longer wavelengths.
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 stands out for its balance between water solubility and fluorescence efficiency, making it a versatile tool in various scientific fields.
Propriétés
Formule moléculaire |
C37H47N2O10S2+ |
|---|---|
Poids moléculaire |
743.9 g/mol |
Nom IUPAC |
6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1 |
Clé InChI |
KCJWQEQRJODNIT-UHFFFAOYSA-O |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
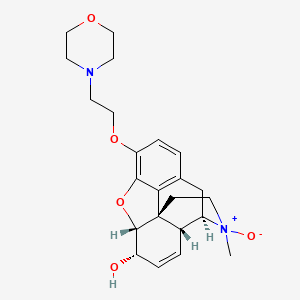
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
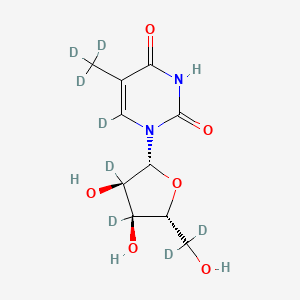
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
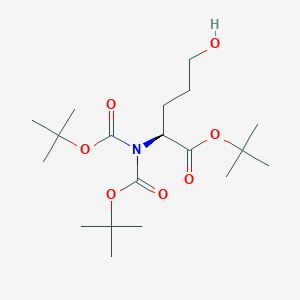

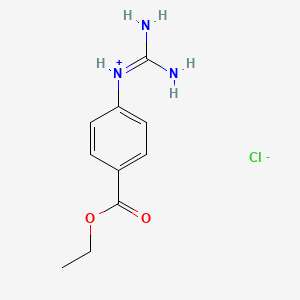

![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
